2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Description
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS 680618-11-5) is a sulfonyl chloride derivative characterized by three key structural features:
- Sulfonyl chloride group: A highly reactive functional group enabling nucleophilic substitution reactions, particularly in forming sulfonamides and other derivatives .
- Piperidine-1-carbonyl-amino moiety: A piperidine ring linked via a carboxamide group, which may enhance solubility in organic solvents and contribute to biological activity through interactions with enzymes or receptors .
This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, where its reactivity and structural complexity make it valuable for developing targeted molecules.
Properties
IUPAC Name |
2-ethoxy-5-(piperidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-2-21-12-7-6-11(10-13(12)22(15,19)20)16-14(18)17-8-4-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWPRYZXTOLPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)N2CCCCC2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374484 | |
| Record name | 2-Ethoxy-5-[(piperidine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680618-11-5 | |
| Record name | 2-Ethoxy-5-[(piperidine-1-carbonyl)amino]benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 680618-11-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Ethoxy-Substituted Aniline Derivative
- Starting from appropriately substituted benzenes, ethoxy groups can be introduced via nucleophilic aromatic substitution or by using ethyl halides under basic conditions to obtain 2-ethoxy-substituted aniline intermediates.
- Protection of the amino group may be employed to prevent side reactions during subsequent steps.
Formation of the Piperidine-1-Carbonyl Amide
- The amide bond between the aniline derivative and piperidine-1-carbonyl is typically formed by reacting the amine with piperidine-1-carbonyl chloride or by coupling piperidine-1-carboxylic acid derivatives using carbodiimide-based coupling agents such as EDCI or HOBt.
- This step requires anhydrous conditions and often proceeds in solvents like dichloromethane or dimethylformamide at low temperatures to moderate yields.
Introduction of the Sulfonyl Chloride Group
- Sulfonyl chlorides are commonly prepared by chlorosulfonation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride (SO2Cl2).
- For benzenesulfonyl chlorides, direct sulfonylation of the aromatic ring bearing the amide and ethoxy substituents is performed under controlled temperature (often 0–10 °C) to avoid over-chlorination or degradation.
- Alternatively, sulfonyl chlorides can be prepared by reacting sulfonic acid intermediates with thionyl chloride (SOCl2).
Detailed Research Findings and Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethoxy group introduction | Ethyl bromide/ethyl iodide, base (K2CO3), solvent (acetone or DMF) | 75–85 | Nucleophilic substitution on phenol or halobenzene derivatives |
| Amide formation | Piperidine-1-carbonyl chloride, base (triethylamine), solvent (DCM) | 65–80 | Coupling under inert atmosphere, low temperature improves selectivity |
| Sulfonyl chloride formation | Chlorosulfonic acid or SO2Cl2, 0–10 °C, solvent (CS2 or chloroform) | 60–75 | Chlorosulfonation requires careful temperature control to avoid side reactions |
Representative Synthetic Protocol (Adapted from Patent and Literature Data)
Preparation of 2-Ethoxyaniline Intermediate:
- Dissolve 2-nitrophenol in dry acetone.
- Add potassium carbonate and ethyl bromide dropwise.
- Stir at reflux for 6 hours.
- Filter and purify to obtain 2-ethoxynitrobenzene.
- Reduce the nitro group to amine via catalytic hydrogenation or chemical reduction (e.g., Fe/HCl).
Amide Coupling with Piperidine-1-carbonyl Chloride:
- Dissolve 2-ethoxyaniline in dry dichloromethane.
- Add triethylamine as base.
- Slowly add piperidine-1-carbonyl chloride under ice bath conditions.
- Stir for 3–4 hours at room temperature.
- Wash and purify to isolate the amide intermediate.
Chlorosulfonation to Form Sulfonyl Chloride:
- Cool the amide intermediate in an ice bath.
- Slowly add chlorosulfonic acid dropwise.
- Stir at 0–5 °C for 2 hours.
- Quench reaction carefully with ice-water.
- Extract and purify the product to obtain this compound.
Alternative and Related Synthetic Approaches
- Use of Sulfuryl Chloride (SO2Cl2): Some processes utilize sulfuryl chloride for chlorosulfonation, offering milder conditions and better control over substitution patterns.
- Protection/Deprotection Strategies: Amino protecting groups such as carbobenzoxy (Cbz) or Boc may be used to protect the piperidine nitrogen during sulfonylation steps, followed by deprotection after sulfonyl chloride formation.
- Solvent Systems: Common solvents include dichloromethane, chloroform, and carbon disulfide, chosen for their ability to dissolve reactants and withstand chlorosulfonation conditions.
- Temperature Control: Maintaining low temperatures (0–10 °C) during sulfonylation is critical to prevent decomposition or overreaction.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Ethoxy substitution | Nucleophilic substitution | Ethyl bromide, K2CO3 | Reflux in acetone or DMF | 75–85 | Requires base and anhydrous conditions |
| Amide bond formation | Acyl chloride coupling | Piperidine-1-carbonyl chloride, TEA | 0–25 °C, inert atmosphere | 65–80 | Sensitive to moisture |
| Sulfonyl chloride introduction | Chlorosulfonation | Chlorosulfonic acid or SO2Cl2 | 0–10 °C, dry solvent | 60–75 | Temperature critical to selectivity |
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding sulfonic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are commonly used solvents
Bases: Triethylamine and pyridine are often used to neutralize the hydrochloric acid formed during reactions
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonic Acids: Formed by hydrolysis
Scientific Research Applications
Reactivity and Mechanism of Action
The sulfonyl chloride group in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This leads to various reactions:
- Substitution Reactions: The sulfonyl chloride can be replaced by nucleophiles such as amines or alcohols, resulting in sulfonamide or sulfonate derivatives.
- Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives .
Organic Synthesis
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride is utilized as a reagent in organic synthesis. Its ability to form sulfonamide and sulfonate derivatives makes it valuable for creating complex organic molecules. The following table summarizes some key reactions:
| Reaction Type | Nucleophile Used | Product Formed |
|---|---|---|
| Substitution | Amines | Sulfonamides |
| Substitution | Alcohols | Sulfonates |
| Hydrolysis | Water | Sulfonic acids |
Proteomics Research
In proteomics, this compound is used to study protein interactions and modifications. Its ability to selectively modify amino acids allows researchers to explore protein functions and dynamics. For instance, it can be used to label specific proteins for identification through mass spectrometry.
Case Study Example:
A study demonstrated the use of this compound in labeling proteins involved in cellular signaling pathways. The modified proteins were subsequently analyzed using mass spectrometry, revealing insights into their interactions and functional roles within the cell.
Industrial Applications
This compound also finds applications in the synthesis of specialty chemicals and materials. Its reactivity allows for the development of new materials with unique properties, potentially useful in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used .
Comparison with Similar Compounds
Research Findings :
- Pyrrolidine derivatives (e.g., AB1416) may offer improved solubility in polar solvents compared to piperidine-based compounds, as observed in related sulfonamide studies .
Functional Group Variants
Research Findings :
- Fluorinated analogs (e.g., ) demonstrate accelerated reaction rates in sulfonamide formation due to enhanced electrophilicity at the sulfonyl chloride group.
- Ureido derivatives (e.g., ) show superior performance in forming hydrogen-bonded networks in crystal structures, a trait leveraged in materials science .
Biological Activity
2-Ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS No. 680618-11-5) is a synthetic compound notable for its applications in organic synthesis and proteomics research. Its unique structure combines an ethoxy group, a piperidine-1-carbonyl group, and a sulfonyl chloride moiety, making it a versatile reagent in the development of biologically active molecules.
- Molecular Formula : C14H19ClN2O4S
- Molecular Weight : 346.83 g/mol
- Chemical Structure : The compound features a sulfonyl chloride group that is highly electrophilic, enabling it to undergo various nucleophilic substitutions.
The biological activity of this compound primarily arises from its ability to react with nucleophiles. The sulfonyl chloride group can be substituted by amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives. These derivatives may exhibit significant biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Recent studies indicate that compounds derived from sulfonyl chlorides, including this compound, can possess various biological activities:
- Antimicrobial Activity : Research has shown that related piperazine derivatives demonstrate inhibitory effects against human acetylcholinesterase, which is relevant for developing treatments for neurodegenerative diseases like Alzheimer's . The potential for this compound to form such derivatives suggests similar antimicrobial properties.
- Antitumor Activity : Compounds with piperidine structures have been linked to antitumor activity. For instance, studies on related piperidinothiosemicarbazones have demonstrated significant activity against resistant strains of Mycobacterium tuberculosis, indicating the potential for similar efficacy in other cancer models .
- Proteomics Applications : This compound is utilized in proteomics to study protein interactions and modifications, which is crucial for understanding disease mechanisms and developing targeted therapies.
Case Studies and Research Findings
Q & A
Q. What is the synthetic route for preparing 2-ethoxy-5-[(piperidine-1-carbonyl)-amino]-benzenesulfonyl chloride, and what critical parameters govern its yield?
- Methodological Answer : The synthesis involves reacting a benzenesulfonyl chloride precursor with piperidine-1-carboxamide under controlled conditions. A methanol-pyridine mixture at low temperatures (~0°C) is typically used to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group). Stirring for 2 hours followed by recrystallization from methanol yields pure product . Key parameters include:
- Temperature control : Excessive heat promotes sulfonyl chloride decomposition.
- Solvent system : Methanol ensures solubility, while pyridine acts as a base to neutralize HCl byproducts.
- Stoichiometry : A 1:1 molar ratio of benzenesulfonyl chloride to piperidine-1-carboxamide optimizes conversion .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the ethoxy group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and piperidine carbons (δ 25–50 ppm).
- Mass Spectrometry : Exact mass analysis (346.0543 g/mol) via high-resolution MS validates molecular formula CHClNOS .
- IR Spectroscopy : Peaks at 1170–1200 cm (S=O stretch) and 1680–1700 cm (amide C=O) confirm functional groups .
Advanced Research Questions
Q. How do solvent polarity and proticity influence the solvolysis kinetics of the sulfonyl chloride group?
- Methodological Answer : Solvolysis rates depend on solvent nucleophilicity and ability to stabilize transition states. In fluoroalcohols (e.g., trifluoroethanol), the sulfonyl chloride undergoes faster solvolysis due to enhanced stabilization of the SN transition state via hydrogen bonding . Kinetic studies in 43 solvents revealed:
Q. Can this compound be functionalized into magnetic nanoparticles for catalytic applications?
- Methodological Answer : Yes. Grafting benzenesulfonyl chloride derivatives onto cobalt-carbon (Co/C) hybrid supports creates recyclable catalysts (Co/C-OBSCn). The sulfonyl chloride group reacts with carboxylic acids in situ to form sulfonate esters, enabling alkylation reactions without isolating intermediates. Key steps:
Q. How does modifying the piperidine moiety impact biological activity in sulfonamide derivatives?
- Methodological Answer : Structural analogs (e.g., morpholine or pyrrolidine substitutions) alter binding affinity to enzymes like carbonic anhydrase. Piperidine’s six-membered ring provides optimal geometry for hydrophobic pocket interactions. For example:
| Derivative | IC (nM) | Target Enzyme |
|---|---|---|
| Piperidine | 12 ± 2 | CA IX |
| Morpholine | 45 ± 5 | CA IX |
| Docking studies (AutoDock Vina) show piperidine’s NH group forms hydrogen bonds with Thr in CA IX . |
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solvolysis rates for benzenesulfonyl chlorides in mixed solvents?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
